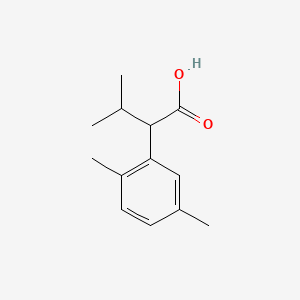

2-(2,5-Dimethylphenyl)-3-methylbutanoic acid

Description

2-(2,5-Dimethylphenyl)-3-methylbutanoic acid is a branched carboxylic acid featuring a 2,5-dimethylphenyl substituent attached to the β-carbon of a 3-methylbutanoic acid backbone. The dimethylphenyl group introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological activity. Comparisons with compounds bearing similar aromatic substituents (e.g., chloro, hydroxy) or modified acid groups (e.g., esters, sulfonamides) are critical for understanding its behavior .

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-8(2)12(13(14)15)11-7-9(3)5-6-10(11)4/h5-8,12H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMMILZUEOICIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-3-methylbutanoic acid typically involves the reaction of 2,5-dimethylphenylacetic acid with appropriate reagents under controlled conditions. One common method includes the use of formaldehyde and tetrabutylammonium iodide in toluene, which provides a good yield of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur at the phenyl ring or the carboxylic acid group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst or alkylating agents under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis

This compound serves as a valuable building block in the synthesis of peptides. Its structure can enhance the stability and bioavailability of therapeutic peptides, making it significant in drug development processes aimed at treating various diseases .

Drug Development

The unique molecular structure of 2-(2,5-Dimethylphenyl)-3-methylbutanoic acid allows for the design of novel drug candidates. Research has indicated its potential in developing treatments for metabolic disorders due to its amino acid properties .

Biochemical Research

Enzyme Activity Studies

Researchers utilize this compound to study enzyme activity and protein interactions. It provides insights into metabolic pathways and potential therapeutic targets, which is crucial for understanding various biological processes .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against yeast-like fungi such as Candida albicans and bacteria like Staphylococcus aureus. For instance, a minimum inhibitory concentration (MIC) of 128 µg/mL was noted for most tested derivatives against S. aureus .

Cosmetic Applications

The compound is explored in cosmetic formulations for its potential skin benefits. Its moisturizing and anti-aging properties make it a candidate for innovative skincare products, contributing to the cosmetic industry's growth .

Material Science

Polymer Chemistry

In material science, this compound is being investigated for its role as a plasticizer or additive in polymer formulations. Its incorporation can enhance the mechanical properties and thermal stability of polymers used in various applications .

Data Tables

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against yeast-like fungi. The results indicated significant inhibition at concentrations as low as 64 µg/mL against Candida albicans, showcasing its potential as an antifungal agent .

Case Study 2: Peptide Stability

Research focusing on peptide synthesis demonstrated that incorporating this compound into peptide chains significantly increased their stability under physiological conditions. This finding is crucial for developing long-lasting therapeutic peptides that can withstand enzymatic degradation .

Mechanism of Action

The mechanism by which 2-(2,5-Dimethylphenyl)-3-methylbutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

- 2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic Acid (): Structure: Replaces the dimethylphenyl group with a 2,5-dichlorobenzenesulfonamido moiety. Properties: The sulfonamide group enhances hydrogen-bonding capacity, while chlorine atoms increase molecular weight (342.20 g/mol) and electronegativity. Crystallographic studies (R factor = 0.041) reveal a planar sulfonamide group, favoring stable crystal packing .

- 2-(2,5-Dimethylphenyl)-2-hydroxyacetic Acid (): Structure: Features a hydroxyl group on the α-carbon instead of the β-methylbutanoic chain. Properties: The shorter carbon chain and hydroxyl group reduce lipophilicity (molecular weight = 180.20 g/mol) and increase acidity (pKa ~3–4). Melting point (115–118°C) indicates moderate crystallinity .

Modifications to the Acid Backbone

- 2-(Hydroxymethyl)-3-methylbutanoic Acid (): Structure: Replaces the dimethylphenyl group with a hydroxymethyl substituent. Properties: The hydroxymethyl group introduces polarity, improving aqueous solubility (molecular weight = 132.16 g/mol). This compound may serve as a synthetic intermediate for ester or polymer derivatives .

- Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride (): Structure: Esterified form with a methylamino group and hydrochloride salt. Properties: The ester group reduces acidity (pKa ~7–8 for the ammonium ion) and enhances volatility. NMR data (δ 9.00 ppm for NH) confirm protonation in polar solvents .

Heterocyclic and Complex Derivatives

- 2-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1-yl)-3-methylbutanoic Acid (): Structure: Incorporates a fused imidazole-dione ring system. Suppliers list this compound for research in kinase inhibition .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Steric and Electronic Effects : The 2,5-dimethylphenyl group in the target compound likely enhances steric hindrance compared to smaller substituents (e.g., hydroxymethyl), reducing enzymatic degradation but limiting solubility.

- Biological Activity : Sulfonamide and heterocyclic analogs demonstrate antimicrobial and kinase-inhibiting properties, suggesting the target compound may warrant similar pharmacological screening .

- Synthetic Utility: Ester derivatives () highlight the adaptability of the 3-methylbutanoic acid backbone for prodrug development or polymer synthesis .

Biological Activity

2-(2,5-Dimethylphenyl)-3-methylbutanoic acid, also known as a derivative of branched-chain fatty acids, has garnered attention in recent years for its potential biological activities. This compound is primarily studied for its roles in cellular processes and therapeutic applications, particularly in cancer treatment and other health-related areas.

- IUPAC Name : this compound

- CAS Number : 1132-61-2

- Molecular Formula : C13H18O2

- Molar Mass : 206.28 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that the compound exhibits significant cytotoxic effects against A549 lung cancer cells, with an IC50 value indicating potent activity .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Using the DPPH assay, it was found to effectively scavenge free radicals, suggesting a protective role against oxidative stress. This is particularly relevant in the context of diseases where oxidative damage is a contributing factor .

Antihypertensive Effects

In addition to its anticancer and antioxidant activities, this compound has shown promise in lowering blood pressure. Studies indicate that derivatives of this compound can act as effective antihypertensive agents by inhibiting specific enzymes involved in blood pressure regulation .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : It appears to activate apoptotic pathways, leading to programmed cell death in malignancies.

- Enzyme Inhibition : The antihypertensive effects are likely due to the inhibition of angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation .

Research Findings and Case Studies

Q & A

Q. What are the established synthetic routes for 2-(2,5-dimethylphenyl)-3-methylbutanoic acid, and how can purity be optimized?

The synthesis of aryl-substituted methylbutanoic acids typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the aromatic moiety. For example:

- Friedel-Crafts alkylation : Reacting 2,5-dimethylbenzene derivatives with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

- Suzuki coupling : Using a boronic acid derivative of the 2,5-dimethylphenyl group coupled with a halogenated 3-methylbutanoic acid precursor .

Purity optimization : Employ preparative HPLC with C18 columns (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to isolate the compound ≥98% purity .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

- NMR spectroscopy : Use ¹H and ¹³C NMR to confirm regiochemistry of the dimethylphenyl group and methyl branching (e.g., δ ~1.02 ppm for tert-butyl protons in analogous compounds ).

- X-ray crystallography : Resolve ambiguities in stereochemistry or substituent positioning .

- HPLC-MS : Monitor reaction progress and quantify impurities (e.g., residual catalysts or byproducts) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition or receptor binding data may arise from differences in assay conditions (e.g., pH, solvent). To address this:

- Perform molecular docking simulations (e.g., using AutoDock Vina) to predict binding modes to targets like cyclooxygenase-2 (COX-2) or G-protein-coupled receptors .

- Validate predictions with isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized conditions .

Q. What strategies mitigate side reactions during the synthesis of derivatives (e.g., esters or amides)?

- Protecting group chemistry : Temporarily block the carboxylic acid group with tert-butyldimethylsilyl (TBS) chloride to prevent unwanted esterification during amide formation .

- Kinetic vs. thermodynamic control : Optimize reaction temperature and solvent polarity to favor the desired product (e.g., low-temperature conditions for selective amide coupling) .

Q. How do structural modifications (e.g., halogenation) impact physicochemical properties?

- LogP and solubility : Introducing electron-withdrawing groups (e.g., Cl at the para position) increases hydrophobicity (LogP ↑) but reduces aqueous solubility. Use QSAR models to predict trends .

- Bioavailability : Methyl or methoxy groups at the 3-position of the phenyl ring enhance metabolic stability in vivo, as shown in analogs like 2-(3-methoxy-4-methylphenyl)-3-methylbutanoic acid .

Q. What are common pitfalls in interpreting NMR data for this compound class?

- Diastereotopic protons : The methyl groups on the butanoic acid chain may exhibit complex splitting patterns. Use 2D NMR (e.g., COSY, HSQC) to assign signals correctly .

- Aromatic coupling : Overlapping signals from the 2,5-dimethylphenyl group can obscure integration. Apply deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to resolve .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.